molecular formula C13H16NO2- B12611129 {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide CAS No. 917990-27-3

{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide

Katalognummer: B12611129
CAS-Nummer: 917990-27-3
Molekulargewicht: 218.27 g/mol
InChI-Schlüssel: UWAUNPOYQGQQRX-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is a deprotonated hydroxylamine derivative characterized by a but-2-yn-1-yl substituent and a chiral (2R)-1-(3-hydroxyphenyl)propan-2-yl group. Its stereochemistry at the propan-2-ylamino group (2R configuration) is critical for receptor binding selectivity, as seen in analogous compounds like formoterol intermediates .

Eigenschaften

CAS-Nummer

917990-27-3

Molekularformel

C13H16NO2-

Molekulargewicht

218.27 g/mol

IUPAC-Name

3-[(2R)-2-[but-2-ynyl(oxido)amino]propyl]phenol

InChI

InChI=1S/C13H16NO2/c1-3-4-8-14(16)11(2)9-12-6-5-7-13(15)10-12/h5-7,10-11,15H,8-9H2,1-2H3/q-1/t11-/m1/s1

InChI-Schlüssel

UWAUNPOYQGQQRX-LLVKDONJSA-N

Isomerische SMILES

CC#CCN([C@H](C)CC1=CC(=CC=C1)O)[O-]

Kanonische SMILES

CC#CCN(C(C)CC1=CC(=CC=C1)O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of Butyne Derivative

The butyne chain (but-2-yn-1-yl) can be introduced through alkynation reactions:

  • Reagents : Propargyl bromide and a suitable base (e.g., potassium carbonate or sodium hydride).
  • Reaction : Nucleophilic substitution of propargyl bromide with an appropriate amine precursor.

Coupling Reaction

The coupling between the butyne derivative and the chiral intermediate involves:

  • Amidation or reductive amination :
    • Reacting the alkyne-containing amine with (R)-3-hydroxyphenylacetone under reductive conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts).
    • Solvents such as methanol or dichloromethane are commonly used to enhance solubility and reaction efficiency.

Optimization Strategies

To improve yield and stereoselectivity, several optimization strategies are employed:

  • Catalyst Selection : Use of transition-metal catalysts (e.g., palladium or copper) for alkyne coupling reactions.
  • Protecting Groups : Temporary protection of hydroxyl groups using silyl ethers or acetates to prevent side reactions.
  • Reaction Conditions : Fine-tuning temperature, solvent polarity, and pH to favor desired reaction pathways.

Purification Techniques

Purification is crucial to isolate {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide in high purity:

  • Column Chromatography : Using silica gel with polar solvents like ethyl acetate to separate by polarity.
  • Crystallization : Exploiting differences in solubility to purify the final product.
  • HPLC Analysis : High-performance liquid chromatography ensures enantiomeric purity.

Characterization

Characterization confirms the structure and purity of the synthesized compound:

Data Table: Summary of Key Reagents and Conditions

Step Reagents/Conditions Outcome
Alkyne Introduction Propargyl bromide, K$$2$$CO$$3$$, DMF Butyne derivative
Chiral Center Formation Chiral catalyst (e.g., CBS catalyst), H$$_2$$ Enantioselective alcohol formation
Coupling Reaction Sodium cyanoborohydride, methanol Formation of target compound
Protection/Deprotection TBDMS-Cl, TBAF Hydroxyl group management
Purification Silica gel chromatography Isolation of pure product

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Alkin-Gruppe, was zur Bildung von Carbonylverbindungen führt.

    Reduktion: Reduktionsreaktionen können die Alkin-Gruppe in ein Alken oder Alkan umwandeln.

    Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Wasserstoffgas mit Palladium auf Kohle (Pd/C) wird oft zur Reduktion verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Säurechloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte

    Oxidation: Bildung von Aldehyden oder Ketonen.

    Reduktion: Bildung von Alkenen oder Alkanen.

    Substitution: Bildung von N-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural features exhibit anticonvulsant properties. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide have shown significant efficacy in animal models of seizures, suggesting that the oxidanide compound may also possess similar pharmacological activity. The structure-activity relationship (SAR) studies highlight that modifications to the hydroxyl and amine groups can enhance anticonvulsant effects while minimizing side effects .

Neuroprotective Effects

There is emerging evidence that compounds with similar configurations may provide neuroprotective benefits. For example, certain derivatives have been shown to modulate sodium channels effectively, which is crucial in preventing neuronal hyperexcitability. This modulation can lead to therapeutic applications in treating neurological disorders such as epilepsy and neuropathic pain .

Study on Anticonvulsant Activity

A study evaluating the anticonvulsant properties of various N-acetamido derivatives demonstrated that small modifications at the amino or hydroxyl positions significantly influenced their efficacy. Compounds exhibiting a high degree of hydrophobicity were particularly effective in seizure models, indicating a potential pathway for developing new therapeutics based on the oxidanide structure .

Neuroprotective Mechanisms

Research into sodium channel modulation revealed that compounds similar to {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide could transition sodium channels to a slow-inactivated state, which may help prevent excessive neuronal firing. This mechanism was observed in both whole-cell patch-clamp studies and in vivo animal models .

Wirkmechanismus

The mechanism of action of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes align with pharmacologically active amines and hydroxylamine derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Stereochemistry Pharmacological Relevance Evidence Source
{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide But-2-yn-1-yl, 3-hydroxyphenyl 2R configuration Hypothetical β-adrenergic modulation (theoretical)
N-(2-Hydroxy-5-{1-hydroxy-2-[(4-methoxyphenethyl)amino]ethyl}phenyl)formamide (Formoterol intermediate) 4-Methoxyphenethyl, hydroxyethyl R-configuration β2-adrenergic agonist (approved)
R-2-(Methylamino)-1-(3-hydroxyphenyl)ethanol hydrogen tartrate 3-Hydroxyphenyl, methylaminoethanol R-configuration Adrenergic receptor agonist (clinical use)
(–)-1-(3-Hydroxyphenyl)-2-methylaminoethanol 3-Hydroxyphenyl, methylaminoethanol S-configuration Lower β-selectivity (experimental)

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity :

  • The but-2-yn-1-yl group in the target compound introduces a rigid, lipophilic alkyne chain, contrasting with the 4-methoxyphenethyl group in formoterol intermediates. This may reduce water solubility but enhance membrane permeability .
  • The 3-hydroxyphenyl moiety is conserved across all analogs, critical for hydrogen bonding with receptor residues (e.g., adrenergic receptors’ Ser-203/207) .

Stereochemical Influence: The 2R configuration in the target compound mirrors the active enantiomer of R-2-(methylamino)-1-(3-hydroxyphenyl)ethanol, which exhibits 10-fold higher β2-adrenergic affinity than its S-enantiomer . In contrast, (–)-1-(3-hydroxyphenyl)-2-methylaminoethanol (S-configuration) shows diminished receptor binding, emphasizing the role of stereochemistry in efficacy .

Ionization and Solubility :

  • The oxidanide (deprotonated hydroxylamine) group in the target compound may enhance stability under physiological conditions compared to protonated amines in formoterol intermediates. However, this could limit bioavailability due to reduced solubility .

Biologische Aktivität

Introduction

The compound {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide is a complex organic molecule characterized by its unique structural features, including a but-2-yn-1-yl group, a hydroxylated phenyl moiety, and an oxidanide functional group. This structural complexity suggests potential for various chemical interactions and biological activities.

Structural Characteristics

The structural formula can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

This indicates the presence of multiple functional groups that may contribute to its biological activity. The but-2-yn-1-yl group can participate in nucleophilic additions, while the hydroxyl group on the phenyl ring enhances polarity and potential for hydrogen bonding.

Biological Activity Overview

Predictive models have been developed to assess the biological activity spectra of compounds like this one, indicating potential therapeutic applications across various fields such as oncology, neurology, and infectious diseases.

Key Biological Activities

The following table summarizes the key biological activities associated with similar compounds:

Compound Key Features Biological Activity
2-MethylphenolHydroxylated aromatic compoundAntimicrobial
3-HydroxyflavoneFlavonoid structure with hydroxyl groupsAntioxidant
Butyne derivativesAlkyne functionalityReactivity in nucleophilic addition

These compounds highlight the unique aspects of {(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide , particularly its combination of alkyne reactivity and phenolic characteristics, which may confer distinct biological properties not found in simpler analogs .

The compound's biological activity may involve several mechanisms:

  • Enzyme Inhibition : The presence of hydroxyl groups suggests potential for enzyme inhibition, particularly in pathways involving oxidative stress or metabolic processes.
  • Cell Signaling Modulation : The compound may interact with signaling pathways, influencing cellular responses to stress or apoptosis .
  • Antioxidant Properties : The phenolic structure can provide antioxidant effects, potentially protecting cells from oxidative damage.

Case Studies and Research Findings

Research indicates that compounds with similar structures have shown significant biological effects:

  • A study on related compounds demonstrated potent inhibition of kynureninase, an enzyme involved in tryptophan metabolism, suggesting potential applications in neurodegenerative diseases .
  • Another investigation revealed that similar phenolic compounds could modulate T-cell differentiation and apoptosis through phosphorylation of key regulatory proteins .
  • Additionally, studies have shown that structural analogs exhibit antimicrobial properties, indicating potential for development as therapeutic agents against bacterial infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the but-2-yn-1-yl group into amine derivatives?

  • Methodology : Propargylation via nucleophilic substitution is a common approach. For example, reacting a deprotonated amine (generated using K₂CO₃ in DMF) with propargyl bromide under mild conditions (2–4 hours at room temperature) can yield alkynyl-amine derivatives. Monitoring by TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .
  • Challenges : Steric hindrance from the (2R)-1-(3-hydroxyphenyl)propan-2-yl group may reduce yield, necessitating optimized stoichiometry or prolonged reaction times.

Q. How can the chiral (2R) configuration be confirmed experimentally?

  • Methodology : Use 2D NMR (e.g., NOESY or ROESY) to detect spatial correlations between the 3-hydroxyphenyl proton and the chiral center. For example, cross-peaks in NOESY spectra can confirm the relative stereochemistry, as demonstrated in similar aminopropanol derivatives .
  • Alternative : Polarimetry or chiral HPLC with a validated column (e.g., Chiralpak IA) can provide enantiomeric excess data.

Q. What hydrogen-bonding motifs dominate in the solid-state structure of this compound?

  • Methodology : Single-crystal XRD analysis with SHELXL refinement can resolve intermolecular interactions. Graph set analysis (e.g., Etter’s notation) identifies motifs like D (donor) and A (acceptor) patterns. The hydroxyl and oxidanide groups likely form R₂²(8) motifs with adjacent molecules .

Q. How does the oxidanide group influence stability under ambient conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC-MS analysis. Compare degradation products (e.g., oxidation of the propargyl group) to reference standards. The oxidanide’s electron-withdrawing nature may reduce susceptibility to hydrolysis .

Advanced Research Questions

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects (e.g., DMF) are incorporated via PCM models. Results should be validated against experimental UV-Vis and cyclic voltammetry data .

Q. How can molecular docking elucidate potential biological targets?

  • Methodology : Dock the compound into active sites of receptors (e.g., β₂-adrenergic receptors, due to structural similarity to formoterol derivatives) using AutoDock Vina. Focus on interactions between the 3-hydroxyphenyl group and conserved residues (e.g., Asp113 in β₂ receptors). MD simulations (50 ns) assess binding stability .

Q. What strategies resolve contradictions in stereochemical outcomes across synthesis protocols?

  • Methodology : Compare reaction conditions (e.g., base strength, solvent polarity) from divergent protocols. For example, K₂CO₃ in DMF () may favor SN2 pathways, preserving stereochemistry, while stronger bases could induce racemization. Kinetic studies (in situ IR monitoring) clarify mechanistic pathways .

Q. How do non-covalent interactions affect crystallization efficiency?

  • Methodology : Screen crystallization solvents (e.g., EtOAc/hexane vs. MeOH/H₂O) and analyze lattice energies via Mercury CSD. The propargyl group’s linear geometry may disrupt packing, requiring additives (e.g., crown ethers) to stabilize π-π interactions from the aryl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.